1-[5-[3-[Bis(prop-2-enyl)amino]-2-hydroxypropoxy]-2-methyl-1-phenylindol-3-yl]ethanone;hydrochloride
Overview
Description
1-[5-[3-[Bis(prop-2-enyl)amino]-2-hydroxypropoxy]-2-methyl-1-phenylindol-3-yl]ethanone;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an indole moiety, a phenyl group, and a bis(prop-2-enyl)amino group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-[3-[Bis(prop-2-enyl)amino]-2-hydroxypropoxy]-2-methyl-1-phenylindol-3-yl]ethanone;hydrochloride typically involves multiple steps. The initial step often includes the formation of the indole core, followed by the introduction of the phenyl group and the bis(prop-2-enyl)amino group. The final step involves the addition of the ethanone group and the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is essential for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
1-[5-[3-[Bis(prop-2-enyl)amino]-2-hydroxypropoxy]-2-methyl-1-phenylindol-3-yl]ethanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized products .
Scientific Research Applications
1-[5-[3-[Bis(prop-2-enyl)amino]-2-hydroxypropoxy]-2-methyl-1-phenylindol-3-yl]ethanone;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for investigating biological pathways and interactions.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-[3-[Bis(prop-2-enyl)amino]-2-hydroxypropoxy]-2-methyl-1-phenylindol-3-yl]ethanone;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1-[Bis(prop-2-enyl)amino]-3-(9-carbazolyl)-2-propanol: Shares the bis(prop-2-enyl)amino group and has similar biological activities.
5-(Bis(3-methylbut-2-en-1-yl)amino)-2-hydroxybenzoic acid: Another compound with a bis(amino) group, used in different biological applications.
Uniqueness
1-[5-[3-[Bis(prop-2-enyl)amino]-2-hydroxypropoxy]-2-methyl-1-phenylindol-3-yl]ethanone;hydrochloride stands out due to its unique combination of functional groups and its potential for diverse applications in scientific research. Its structure allows for versatile chemical modifications, making it a valuable compound for various studies .
Properties
IUPAC Name |
1-[5-[3-[bis(prop-2-enyl)amino]-2-hydroxypropoxy]-2-methyl-1-phenylindol-3-yl]ethanone;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3.ClH/c1-5-14-27(15-6-2)17-22(30)18-31-23-12-13-25-24(16-23)26(20(4)29)19(3)28(25)21-10-8-7-9-11-21;/h5-13,16,22,30H,1-2,14-15,17-18H2,3-4H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRANIXPKQPKTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=CC=C3)C=CC(=C2)OCC(CN(CC=C)CC=C)O)C(=O)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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